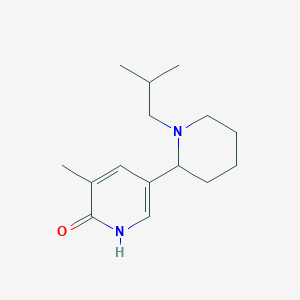
(2-Methoxy-7-methylquinoxalin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxy-7-methylquinoxalin-5-yl)boronic acid is an organoboron compound with the molecular formula C10H11BN2O3. This compound is part of the boronic acid family, which is widely recognized for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-7-methylquinoxalin-5-yl)boronic acid typically involves the reaction of 2-methoxy-7-methylquinoxaline with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Methoxy-7-methylquinoxalin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding quinoxaline oxide.
Reduction: Formation of the corresponding quinoxaline.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Quinoxaline oxide derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Biaryl compounds formed via Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
(2-Methoxy-7-methylquinoxalin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (2-Methoxy-7-methylquinoxalin-5-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation of the boronic acid to the palladium center. This is followed by reductive elimination to form the desired biaryl product .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Methylphenylboronic acid
Comparison: (2-Methoxy-7-methylquinoxalin-5-yl)boronic acid is unique due to its quinoxaline core, which imparts distinct electronic properties compared to simpler boronic acids like phenylboronic acid. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C10H11BN2O3 |
|---|---|
Molekulargewicht |
218.02 g/mol |
IUPAC-Name |
(2-methoxy-7-methylquinoxalin-5-yl)boronic acid |
InChI |
InChI=1S/C10H11BN2O3/c1-6-3-7(11(14)15)10-8(4-6)13-9(16-2)5-12-10/h3-5,14-15H,1-2H3 |
InChI-Schlüssel |
XTGAPFYXJBHXEU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC2=NC(=CN=C12)OC)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid](/img/structure/B15231834.png)









![2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate)](/img/structure/B15231909.png)
![Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15231918.png)
![5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231924.png)
